4-(6-Methylpyridin-2-yl)butanoic acid
Description
4-(6-Methylpyridin-2-yl)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid backbone linked to a 6-methylpyridin-2-yl group. The pyridine ring, substituted with a methyl group at the 6-position, contributes to its electronic and steric properties, while the four-carbon chain influences lipophilicity and molecular interactions.
Properties
IUPAC Name |
4-(6-methylpyridin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-2-5-9(11-8)6-3-7-10(12)13/h2,4-5H,3,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAMZCIYRWZITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyridin-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4-(6-Methylpyridin-2-yl)butanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylpyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(6-Methylpyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs to highlight key differences in substituents, chain length, and biological activity.
Detailed Research Findings
Structural Impact on Lipophilicity
The butanoic acid chain in 4-(6-Methylpyridin-2-yl)butanoic acid increases lipophilicity compared to shorter-chain analogs like 2-(5-Methylpyridin-2-yl)acetic acid. This property enhances its ability to cross biological membranes, making it more suitable for applications requiring cellular uptake .
Substituent Position and Bioactivity
The position of the methyl group on the pyridine ring significantly affects biological activity.
Functional Group Variations
The chloro and methyl substituents in MCPB further enhance its selectivity as a synthetic auxin herbicide .
Heterocyclic Ring Modifications
Replacing the pyridine ring with pyrazine (as in 4-(Pyrazin-2-yl)butanoic acid) introduces distinct electronic properties. Pyrazine’s electron-deficient nature may facilitate interactions with electron-rich biological targets, altering reactivity profiles compared to pyridine derivatives .
Biological Activity
4-(6-Methylpyridin-2-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Name : 4-(6-Methylpyridin-2-yl)butanoic acid
- CAS Number : Not specifically listed in the search results but can be identified through chemical databases.
- Molecular Formula : C₁₁H₁₃N₁O₂
The compound has been studied for its ability to inhibit specific kinases, particularly Syk and JAK kinases, which are crucial in various signaling pathways associated with immune responses and inflammation. Inhibition of these kinases may lead to therapeutic effects in conditions like rheumatoid arthritis, asthma, and other autoimmune disorders .
Anticancer Activity
Research indicates that derivatives of 4-(6-Methylpyridin-2-yl)butanoic acid may exhibit anticancer properties. For instance, compounds with similar structures have shown antiproliferative effects on glioma cell lines. The mechanism often involves the modulation of cellular signaling pathways that regulate cell growth and apoptosis .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α. This suggests a potential role in managing inflammatory diseases .
Table 1: Biological Activities of 4-(6-Methylpyridin-2-yl)butanoic Acid Derivatives
Table 2: Case Studies Involving 4-(6-Methylpyridin-2-yl)butanoic Acid
Research Findings
- Inhibition of JAK Kinases : A study highlighted that certain derivatives of pyridine-based compounds could effectively inhibit JAK kinases, which are pivotal in the signaling pathways for immune and inflammatory responses .
- Antiproliferative Effects : Research has shown that compounds similar to 4-(6-Methylpyridin-2-yl)butanoic acid exhibit significant antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Mechanisms : Investigations into anti-inflammatory properties revealed that this compound could modulate cytokine production, thereby reducing inflammation and potentially benefiting conditions like rheumatoid arthritis .
Q & A
Q. How can researchers optimize reaction yields for derivatives of 4-(6-Methylpyridin-2-yl)butanoic acid?
- Methodological Answer : Apply Design of Experiments (DoE):
- Factor Screening : Vary catalyst loading, solvent polarity, and temperature.
- Response Surface Methodology (RSM) : Identify optimal conditions using central composite design.
- Scale-Up Criteria : Maintain geometric similarity (e.g., agitation speed, heat transfer) during transition from milligram to gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
